molecular formula C19H19ClN2O3 B6491604 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide CAS No. 905666-75-3

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B6491604
CAS No.: 905666-75-3
M. Wt: 358.8 g/mol
InChI Key: PUPFJMMLMIQSSC-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 5-oxopyrrolidin core substituted with a 4-chlorophenyl group at position 1 and a 3-methylphenoxy-acetamide moiety at position 2.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13-3-2-4-17(9-13)25-12-18(23)21-15-10-19(24)22(11-15)16-7-5-14(20)6-8-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFJMMLMIQSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the pyrrolidinone ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methylphenoxyacetamide Moiety: This can be accomplished through nucleophilic substitution reactions, where the phenoxy group is introduced via a reaction with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or chlorophenyl groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidinone and Pyrazole Derivatives

Compounds with pyrrolidinone or pyrazole cores are prevalent in bioactive molecules. Key comparisons include:

a. N-(4-Chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-ylidene]acetamide
  • Structure : Features a 2,5-dioxopyrrolidin ring instead of 5-oxopyrrolidin, introducing additional ketone groups.
  • Molecular Weight : ~380–400 g/mol (estimated), comparable to the target compound (374.83 g/mol).
b. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Structure: Replaces pyrrolidinone with a pyrazole ring bearing cyano and chloroacetamide groups.
  • Molecular Weight: 282.12 g/mol, significantly lower due to the absence of the pyrrolidinone ring .

Thiadiazole and Sulfanyl Derivatives

Thiadiazole-containing analogs highlight the role of heterocycles in modulating bioactivity:

a. N-{5-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide
  • Structure : Integrates a thiadiazole ring and phenylsulfanyl group.
  • Properties : Higher molecular weight (444.96 g/mol) and increased hydrophobicity due to the thiadiazole and sulfanyl substituents .
  • Potential Use: Thiadiazoles are known for antimicrobial and antitumor activities, suggesting diverse applications .

Complex Polycyclic Analogs

Larger structures with fused rings demonstrate the impact of molecular complexity:

a. N-(tert-Butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxyphenyl)acetamido)acetamide
  • Structure : Includes tert-butyl and methoxyphenyl groups, creating steric bulk.
  • Synthesis : Prepared via multicomponent reactions using sodium hydride and propargyl bromide, yielding a yellow oil (69% yield) .
  • Molecular Weight : 426.17 g/mol, highlighting how alkylation increases size .
b. N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide
  • Structure : Combines indole, pyridine, and chlorobenzoyl groups.
  • Implications : The indole moiety may enhance binding to aromatic receptors, while the pyridine improves solubility .

Patent-Based Acetamide Derivatives

A European patent (EP3 348 550A1) discloses N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide, where a benzothiazole ring replaces the pyrrolidinone.

  • Molecular Formula : C15H13ClN2O2S (estimated), with a molecular weight of ~330 g/mol .

Structural and Functional Analysis Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Potential Applications Reference
Target Compound 5-Oxopyrrolidin 374.83 4-Chlorophenyl, 3-methylphenoxy Agrochemicals, Pharma
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano... Pyrazole 282.12 Cyano, Chloroacetamide Insecticides
N-{5-[1-(4-Chlorophenyl)-5-oxopyrrolidin... Thiadiazole 444.96 Phenylsulfanyl Antimicrobials
N-(tert-Butyl)-2-(4-chlorophenyl)... Acetamide 426.17 tert-Butyl, Methoxyphenyl Drug intermediates
N-(6-ethoxy-benzothiazole-2-yl)... Benzothiazole ~330 Ethoxy-benzothiazole Enzyme inhibitors

Critical Discussion

  • Structural Flexibility vs.
  • Substituent Effects: The 3-methylphenoxy group may enhance membrane permeability relative to smaller groups (e.g., cyano in pyrazole derivatives) .
  • Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling and cyclization steps, similar to methods in and , but scalability depends on reagent availability.

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide is a synthetic compound that has garnered significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H20ClN5O4S
  • Molecular Weight : 485.9433 g/mol
  • CAS Number : 1396678-26-4
  • Structure : The compound features a pyrrolidine ring, a chlorophenyl group, and an acetamide moiety, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, leading to potential applications in treating conditions like Alzheimer's disease and urea cycle disorders. Notably, certain derivatives have demonstrated IC50 values as low as 0.63 µM against AChE .
  • Antimicrobial Activity : Antibacterial screening indicates that this compound exhibits moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. However, its effectiveness may vary across different strains .
  • Binding Affinity : Docking studies have revealed that the compound interacts favorably with amino acid residues in target proteins, suggesting a mechanism of action that involves binding to specific sites on enzymes or receptors, thus modulating their activity .

Biological Activity Overview

Activity TypeObservations
Antibacterial Moderate to strong activity against S. typhi and B. subtilis; weaker against other strains .
Enzyme Inhibition Strong AChE inhibition; significant urease inhibitory action .
Potential Therapeutic Uses Applications in neurodegenerative diseases and antimicrobial therapies .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial properties of various synthesized compounds related to this class, this compound was found to significantly inhibit the growth of Salmonella typhi, highlighting its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory effects demonstrated that certain derivatives of this compound exhibited potent AChE inhibition, with IC50 values indicating strong efficacy. This suggests a promising avenue for developing treatments for Alzheimer's disease .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer :

  • Multi-step synthesis : Begin with the formation of the pyrrolidinone core via cyclization of 4-chlorophenyl-substituted precursors. Acetamide coupling can be achieved using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .
  • Optimization strategies :
  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) improve coupling efficiency in heterocyclic intermediates, as demonstrated in reductive cyclization reactions of nitroarenes .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while lower temperatures (0–5°C) reduce side reactions during nitrile or acetyl group incorporation .
  • Yield monitoring : Use HPLC or LC-MS to track intermediate purity and adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) to minimize unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign peaks for the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups), 4-chlorophenyl (δ ~7.3–7.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C) .
  • NOESY/ROESY : Confirm stereochemistry of the pyrrolidinone substituents by analyzing spatial proximity of protons .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the acetamide and pyrrolidinone moieties) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., via ESI-TOF) to confirm the molecular formula .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory during synthesis due to potential aerosolization .
  • First Aid :
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact : Wash with soap/water for 15 minutes; consult a physician if irritation persists .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Questions

Q. How can computational methods like DFT or HOMO-LUMO analysis predict the reactivity and electronic properties of this acetamide derivative?

  • Methodological Answer :

  • Density Functional Theory (DFT) :
  • Geometry optimization : Use B3LYP/6-311+G(d,p) basis sets to model the ground-state structure. Analyze bond lengths (e.g., C=O in acetamide) to assess conjugation effects .
  • HOMO-LUMO gaps : Calculate frontier orbitals to predict electrophilic/nucleophilic sites. A smaller gap (~4–5 eV) suggests higher reactivity, particularly at the pyrrolidinone oxygen or chlorophenyl ring .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify regions prone to electrophilic attacks (e.g., electron-deficient chlorophenyl group) .

Q. What strategies are recommended for resolving contradictions in crystallographic data versus solution-phase spectroscopic data?

  • Methodological Answer :

  • Crystallographic validation : Perform single-crystal X-ray diffraction to confirm solid-state conformation. Compare torsion angles (e.g., chlorophenyl vs. pyrrolidinone ring orientation) with NMR-derived NOE correlations .
  • Dynamic effects in solution : Use variable-temperature NMR to assess rotational barriers of the acetamide group. Discrepancies may arise from flexible moieties adopting multiple conformers in solution .
  • Theoretical modeling : Overlay DFT-optimized structures with crystallographic data to identify steric or electronic distortions in the solid state .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Scaffold modification : Synthesize analogs with variations in the phenoxy group (e.g., replacing 3-methyl with halogens or electron-withdrawing groups) to assess antimicrobial or anticancer activity .
  • In vitro assays :
  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET). Compare IC₅₀ values to establish potency trends .
  • Cellular toxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity. Correlate results with logP values to assess membrane permeability .
  • QSAR modeling : Train regression models using descriptors like polar surface area, H-bond donors/acceptors, and lipophilicity to predict bioactivity .

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